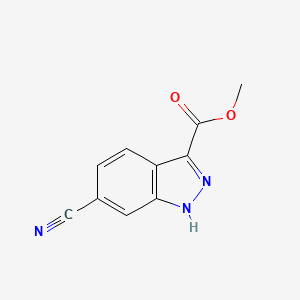

Methyl 6-cyano-1H-indazole-3-carboxylate

Description

Tables

Table 1. Key identifiers for this compound.

| Identifier | Value |

|---|---|

| CAS Registry Number | 885279-07-2 |

| IUPAC Name | This compound |

| Molecular Formula | C10H7N3O2 |

| Molecular Weight | 201.18 g/mol |

Table 2. Atomic composition analysis.

| Element | Contribution (g/mol) | Percentage Composition |

|---|---|---|

| Carbon | 120.11 | 59.74% |

| Hydrogen | 7.056 | 3.51% |

| Nitrogen | 42.021 | 20.89% |

| Oxygen | 32.000 | 15.86% |

Properties

IUPAC Name |

methyl 6-cyano-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOGUWNGTCDAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696366 | |

| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-07-2 | |

| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- 6-cyano-1H-indole is first subjected to acylation using trichloroacetyl chloride to introduce a trichloroacetyl group at the 3-position.

- This intermediate then undergoes esterification with methanol to form methyl 6-cyano-1H-indole-3-carboxylate .

- This step ensures the introduction of the methyl ester functional group essential for further transformations.

Formation of the Indazole Core

- The methyl 6-cyano-1H-indole-3-carboxylate undergoes cyclization reactions to form the indazole ring.

- Cyclization is typically achieved by condensation with hydrazine or related reagents under controlled temperature conditions.

- Catalysts such as trifluoroacetic acid, boron trifluoride, or methanesulfonic acid are employed to facilitate the cyclization.

- The reaction is generally carried out in solvents like dichloromethane or tetrahydrofuran, which provide a suitable medium for the condensation and cyclization steps.

Condensation with Substituted Benzyl Alcohols

- The intermediate methyl 6-cyano-1H-indole-3-carboxylate can be condensed with substituted benzyl alcohol derivatives (e.g., 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-2,2-dimethylbenzyl alcohol).

- The molar ratio for this condensation is optimized between 1:0.5 to 1.5, with a preferred ratio of 1:0.9 to 1.1.

- This condensation is catalyzed by acids such as trifluoroacetic acid or boron trifluoride.

- The reaction temperature is controlled between -25 °C to 50 °C, preferably 0 °C to 25 °C, to maximize yield and minimize side reactions.

Hydrolysis and Cyclization to Final Product

- After condensation, hydrolysis of ester groups can be performed using solvents like trifluoroethanol.

- Cyclization reactions are then carried out in the presence of bases such as pyridine or diisopropylethylamine.

- The cyclization temperature ranges from 50 °C to 120 °C, preferably 80 °C to 100 °C.

- This step finalizes the formation of methyl 6-cyano-1H-indazole-3-carboxylate with the desired substitution pattern and structural integrity.

Reaction Conditions and Catalysts Summary

| Step | Reagents / Catalysts | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Acylation | Trichloroacetyl chloride | - | Ambient | Introduces acyl group at C-3 |

| Esterification | Methanol | Methanol | Ambient | Forms methyl ester |

| Cyclization (Indazole ring) | Hydrazine, trifluoroacetic acid, BF3 | Dichloromethane, tetrahydrofuran | 0 to 25 °C | Acid catalysis preferred |

| Condensation with benzyl alcohol | Trifluoroacetic acid, boron trifluoride | Dichloromethane, THF | -25 to 50 °C (prefer 0-25 °C) | Molar ratio 1:0.9-1.1 |

| Hydrolysis | Trifluoroethanol | Trifluoroethanol | Ambient | Ester hydrolysis |

| Cyclization | Pyridine, diisopropylethylamine | - | 50 to 120 °C (prefer 80-100 °C) | Base catalyzed ring closure |

Research Findings and Practical Considerations

- The preparation method emphasizes the use of readily available raw materials and mild reaction conditions to facilitate industrial scalability.

- The choice of catalysts such as trifluoroacetic acid and boron trifluoride is critical for reaction efficiency and selectivity.

- Solvent selection (dichloromethane and tetrahydrofuran) balances solubility and reaction kinetics.

- Temperature control during condensation and cyclization steps minimizes side reactions and improves product purity.

- The process is designed to be economical and environmentally friendly, aligning with green chemistry principles.

- Purification challenges arise due to multiple functional groups (cyano, ester, amino groups) but can be managed by optimized reaction conditions and work-up procedures.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Methyl 6-cyano-1H-indazole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and carboxylate groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 6-cyano-1H-indazole-3-carboxylate can be contextualized against analogous indazole-3-carboxylate derivatives. Below is a systematic comparison based on substituents, molecular properties, and research findings:

Structural and Molecular Properties

Substituent Effects on Reactivity and Bioactivity

- For example, trifluoromethyl groups are known to enhance metabolic stability and membrane permeability .

- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and amino (-NH₂) substituents, as seen in Methyl 6-methoxy-1H-indazole-3-carboxylate and Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate, may reduce reactivity in nucleophilic aromatic substitution but improve solubility .

- Halogen Substituents: Bromo and chloro derivatives (e.g., Methyl 6-bromo-1H-indazole-3-carboxylate) are often utilized in cross-coupling reactions for further functionalization. The dichloro analog (Methyl 5,6-dichloro-1H-indazole-3-carboxylate) exhibits increased steric hindrance, which could influence binding specificity .

Biological Activity

Methyl 6-cyano-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group that enhances its reactivity and biological activity. Its structure allows for interactions with various biological targets, particularly kinases involved in cell signaling pathways.

Target Kinases

The compound primarily interacts with several key kinases:

- CHK1 and CHK2 : These are crucial in the DNA damage response pathway.

- SGK (serum/glucocorticoid-regulated kinase) : Involved in regulating ion transport and cell volume.

Mode of Action

This compound likely modulates the activity of these kinases, which can lead to:

- Inhibition of cell growth : By affecting the cell cycle, particularly blocking the G0–G1 phase.

- Induction of apoptosis : Through activation of apoptotic pathways, potentially enhancing caspase activity.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example:

- In vitro studies have shown significant growth inhibition in neoplastic cell lines, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .

Other Biological Activities

The compound has also been studied for:

- Antiviral and anti-inflammatory properties : Indole derivatives are known for these activities, suggesting potential broader applications in treating various diseases .

Case Studies

- Cytotoxic Activity : A study highlighted that this compound showed effective cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM .

- Microtubule Assembly Inhibition : The compound has been observed to destabilize microtubule assembly at concentrations as low as 20 μM, indicating its potential as a microtubule-targeting agent .

Biochemical Pathways Affected

The compound's interaction with target kinases suggests involvement in several critical biochemical pathways:

- Cell Cycle Regulation : By inhibiting key kinases, it may disrupt normal cell cycle progression.

- Signal Transduction : Modulating kinase activity can alter various signaling cascades essential for cell survival and proliferation.

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| This compound | Antiproliferative against MDA-MB-231 | 2.43 - 14.65 |

| Methyl 6-amino-1H-indazole-3-carboxylate | Anticancer properties | Varies by study |

| Methyl 6-bromo-1H-indazole-3-carboxylate | Potential anti-inflammatory effects | Not specified |

Q & A

Q. What are the standard synthetic routes for Methyl 6-cyano-1H-indazole-3-carboxylate, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: The synthesis typically involves cyclization of appropriately substituted precursors under reflux conditions. For example, hydrazine hydrate may react with cyano-substituted intermediates in ethanol, followed by purification via recrystallization or column chromatography . Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and functional groups (e.g., cyano and ester moieties).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization).

- Infrared Spectroscopy (IR) : To identify characteristic peaks (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 232.2).

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides definitive structural confirmation .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine the molecular structure of this compound, and what software tools are typically used for refinement?

Methodological Answer: SC-XRD involves growing a high-quality crystal and collecting diffraction data. The SHELX suite (e.g., SHELXL ) is widely used for structure solution and refinement, particularly for small molecules . Steps include:

Data Collection : At low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution : Using direct methods (e.g., SHELXS ) to phase the data.

Refinement : Iterative adjustment of atomic positions and thermal parameters in SHELXL , validated via R-factor convergence (<5% for high-resolution data).

Validation : Check for geometric outliers (e.g., bond lengths, angles) using tools like PLATON .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing side-product formation?

Methodological Answer: Optimization strategies include:

- Temperature Control : Lowering reaction temperatures (e.g., 60–80°C) to reduce decomposition of the cyano group.

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- In Situ Monitoring : Using TLC or inline IR to track reaction progress and terminate before side reactions dominate.

Statistical approaches like Design of Experiments (DoE) can identify critical factors (e.g., molar ratios, time) for maximizing yield .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data during characterization of this compound derivatives?

Methodological Answer: Discrepancies often arise from tautomerism or impurities. Mitigation steps:

Cross-Validation : Compare NMR (¹H/¹³C) with computational predictions (e.g., DFT calculations).

Crystallography : SC-XRD resolves ambiguities in regiochemistry .

Advanced MS/MS : Fragmentation patterns differentiate isomers (e.g., cyano vs. nitro positioning).

Dynamic NMR : Detect tautomeric equilibria at variable temperatures.

For conflicting HPLC purity vs. NMR integration, repeat purification and analyze with orthogonal methods (e.g., GC-MS) .

Q. How do structural modifications at the 6-position of the indazole ring (e.g., cyano vs. methyl groups) influence the compound’s physicochemical properties and bioactivity?

Methodological Answer: Comparative studies of analogs (e.g., 6-methyl vs. 6-cyano derivatives) reveal:

- Lipophilicity : Cyano groups reduce logP (measured via shake-flask method) compared to methyl, enhancing aqueous solubility.

- Bioactivity : The electron-withdrawing cyano group may improve binding to targets like kinases or receptors by stabilizing dipole interactions.

- Metabolic Stability : Cyano-substituted derivatives often exhibit longer half-lives in microsomal assays due to resistance to oxidative metabolism.

Structure-activity relationship (SAR) studies require systematic synthesis of analogs and evaluation via assays (e.g., enzyme inhibition, cellular uptake) .

Q. How can computational chemistry methods predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Tools like AutoDock Vina model binding modes to proteins (e.g., kinase ATP-binding pockets).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability.

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict reactive sites (e.g., nucleophilic attack at the ester group).

- ADMET Prediction : Software like SwissADME estimates absorption, distribution, and toxicity profiles based on physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.